Physical and Chemical Profiling of 2,2-Difluoro-4-methyl-3-heptanone: A Technical Guide
Physical and Chemical Profiling of 2,2-Difluoro-4-methyl-3-heptanone: A Technical Guide
Executive Summary
In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine is a paramount tool for modulating lipophilicity, metabolic stability, and target binding affinity. 2,2-Difluoro-4-methyl-3-heptanone (CAS: 87777-49-9) represents a highly specialized aliphatic fluorinated building block. The presence of a gem-difluoro motif adjacent to the carbonyl profoundly alters the electronic landscape of the molecule, transforming a standard ketone into a highly electrophilic center capable of unique interactions, such as reversible covalent binding and stable gem-diol formation.
This whitepaper provides an in-depth analysis of the physicochemical properties, structural reactivity, and synthetic methodologies associated with 2,2-difluoro-4-methyl-3-heptanone, grounded in field-proven chemical principles.
Structural & Physicochemical Profiling
Understanding the baseline physicochemical parameters of 2,2-difluoro-4-methyl-3-heptanone is critical for predicting its behavior in both synthetic workflows and biological systems. The data below summarizes the core metrics of the compound[1].
| Property | Value |
| IUPAC Name | 2,2-difluoro-4-methylheptan-3-one |
| CAS Registry Number | 87777-49-9 |
| Molecular Formula | C₈H₁₄F₂O |
| Molecular Weight | 164.19 g/mol |
| Exact Mass | 164.10127 Da |
| XLogP3 (Lipophilicity) | 2.9 |
| Topological Polar Surface Area (TPSA) | 17.1 Ų |
| SMILES | CCCC(C)C(=O)C(C)(F)F |
Electronic & Steric Implications of the gem-Difluoro Motif
The chemical behavior of 2,2-difluoro-4-methyl-3-heptanone is dictated by the juxtaposition of the electron-withdrawing gem-difluoro group at C2 and the sterically demanding methyl group at C4.
Causality of Reactivity
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Inductive Electron Withdrawal (-I Effect): The highly electronegative fluorine atoms pull electron density away from the C3 carbonyl carbon. This drastically increases the electrophilicity of the carbonyl, making it highly susceptible to nucleophilic attack.
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Regioselective Enolization: Standard ketones enolize at both alpha positions. However, the C2 position in this molecule is a fully substituted CF₂ group, meaning it lacks alpha-protons. Consequently, enolization is strictly regioselective, occurring exclusively towards the sterically hindered C4 tertiary carbon.
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Hydration Dynamics (gem-Diol Formation): In aqueous media, highly electrophilic fluorinated ketones exist in a thermodynamic equilibrium with their hydrated gem-diol forms. The strong inductive effect of the CF₂ group destabilizes the native C=O pi-bond, thermodynamically favoring the tetrahedral hydrate[2].
Electronic and steric reactivity profile driven by the gem-difluoro motif.
Synthetic Methodology: Weinreb Amide Homologation
The Challenge of Fluorinated Ketone Synthesis
Synthesizing alpha,alpha-difluoro ketones via standard Grignard addition to an ester or acid chloride is notoriously problematic. The enhanced electrophilicity of the resulting fluorinated ketone often leads to a rapid second nucleophilic attack, yielding an unwanted tertiary alcohol.
The Solution: Weinreb Amide Chemistry
To ensure a self-validating, high-yield system, we employ a Weinreb amide homologation . By converting 2,2-difluoropropanoic acid into a Weinreb amide, the subsequent addition of the Grignard reagent (2-pentylmagnesium bromide) forms a highly stable, five-membered chelated tetrahedral intermediate with the magnesium ion. This chelation acts as a protective "lock," preventing over-addition. The intermediate only collapses to reveal the target ketone upon acidic aqueous workup[3].
Weinreb amide homologation pathway for the synthesis of 2,2-Difluoro-4-methyl-3-heptanone.
Step-by-Step Experimental Protocol
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Amidation (Activation):
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Dissolve 1.0 equivalent of 2,2-difluoropropanoic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
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Add 1.2 eq of N,O-dimethylhydroxylamine hydrochloride, followed by 1.5 eq of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 eq of HOBt (Hydroxybenzotriazole).
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Stir continuously at room temperature for 12 hours.
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Intermediate Extraction:
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Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
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Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the pure Weinreb amide intermediate.
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Grignard Addition:
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In a flame-dried flask, dissolve the Weinreb amide in anhydrous tetrahydrofuran (THF) and cool the system to 0 °C using an ice bath.
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Dropwise, add 1.1 eq of 2-pentylmagnesium bromide (1-methylbutylmagnesium bromide) over 30 minutes. Maintain the temperature strictly at 0 °C to stabilize the chelated intermediate[3].
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Quenching & Collapse:
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After 2 hours of stirring, quench the reaction by slowly adding saturated aqueous NH₄Cl. The acidic environment disrupts the magnesium chelation, collapsing the tetrahedral intermediate into the target ketone.
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Purification:
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Extract the aqueous phase with diethyl ether (3x). Combine the organic phases, dry over MgSO₄, and purify via silica gel flash chromatography (eluting with a hexane/ethyl acetate gradient) to isolate the pure 2,2-difluoro-4-methyl-3-heptanone.
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Applications in Drug Development
For drug development professionals, 2,2-difluoro-4-methyl-3-heptanone is not just a chemical; it is a strategic structural asset.
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Reversible Covalent Warheads: The highly electrophilic nature of the C3 carbonyl allows it to act as a reversible covalent warhead. It can form stable hemiketals or hemithioketals with catalytic serine or cysteine residues in enzyme active sites, making it a prime candidate for designing targeted protease or esterase inhibitors[2].
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Metabolic Stability (Soft Drug Design): The substitution of hydrogen atoms with fluorine at the C2 position effectively blocks cytochrome P450-mediated metabolic oxidation at that specific alpha-site, prolonging the half-life of the aliphatic chain in vivo.
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Conformational Locking: The stereoelectronic effects (specifically the gauche effect) induced by the highly electronegative fluorine atoms restrict the rotational freedom of the adjacent alkyl bonds, locking the molecule into a predictable, bioactive conformation that can enhance receptor binding affinity.
References
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PubChem Compound Summary for CID 90476959: 2,2-Difluoro-4-methyl-3-heptanone Source: National Center for Biotechnology Information (NCBI) URL:[Link]
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Direct and Chemoselective Synthesis of Tertiary Difluoroketones via Weinreb Amide Homologation with a CHF2-Carbene Equivalent Source: Organic Letters (ACS Publications) URL:[Link]
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Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study Source: PubMed Central (PMC), National Institutes of Health URL:[Link]
